4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide
Description
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro group, a hydroxycyclohexylmethyl group, and a sulfonamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O3S/c1-15-10(9(12)7-13-15)19(17,18)14-8-11(16)5-3-2-4-6-11/h7,14,16H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEKMPZKORMUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)S(=O)(=O)NCC2(CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxycyclohexylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable cyclohexylmethyl halide in the presence of a base like potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, modulating their activity. The hydroxycyclohexylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
Uniqueness
4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the chloro, hydroxycyclohexylmethyl, and sulfonamide groups in the pyrazole ring makes it a versatile compound for various applications.
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